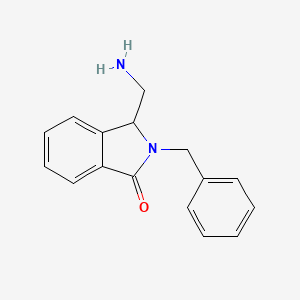

3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one

Beschreibung

Eigenschaften

Molekularformel |

C16H16N2O |

|---|---|

Molekulargewicht |

252.31 g/mol |

IUPAC-Name |

3-(aminomethyl)-2-benzyl-3H-isoindol-1-one |

InChI |

InChI=1S/C16H16N2O/c17-10-15-13-8-4-5-9-14(13)16(19)18(15)11-12-6-2-1-3-7-12/h1-9,15H,10-11,17H2 |

InChI-Schlüssel |

VOXNUOFNXPYLKB-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)CN2C(C3=CC=CC=C3C2=O)CN |

Herkunft des Produkts |

United States |

physicochemical properties of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one

Abstract

This technical guide provides a comprehensive overview of the known and projected . The isoindolinone scaffold is a significant structural motif in medicinal chemistry, and understanding the physicochemical characteristics of its derivatives is paramount for drug development and formulation. This document consolidates available data and presents detailed, field-proven methodologies for the experimental determination of key parameters where specific data is not yet publicly available. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and practical experimental guidance.

Introduction: The Significance of the Isoindolinone Scaffold

The isoindolinone core is a privileged heterocyclic structure found in numerous biologically active compounds and approved pharmaceuticals. Its derivatives have demonstrated a wide range of therapeutic activities, including anti-inflammatory, anti-cancer, and antipsychotic properties.[1][2] The specific substitution pattern of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one suggests its potential as a versatile intermediate or a pharmacologically active agent itself. A thorough characterization of its physicochemical properties is the first critical step in its development pathway, influencing everything from its synthesis and purification to its formulation and pharmacokinetic profile.

Core Physicochemical Properties

This section details the fundamental . Where experimental data is available, it is presented. For properties where specific data for this molecule is not available in the public domain, we will outline the standard, validated experimental protocols for their determination, explaining the rationale behind the chosen methods.

Chemical Identity and Molecular Structure

-

IUPAC Name: 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one

-

Synonyms: No widely recognized synonyms are currently available.

-

CAS Number: 2044713-29-1 (for the hydrochloride salt)[3]

-

Molecular Formula: C₁₆H₁₇ClN₂O (for the hydrochloride salt)[3]

-

Molecular Weight: 288.77 g/mol (for the hydrochloride salt)[3]

-

Chemical Structure:

Caption: Chemical structure of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one.

Physical State and Appearance

Proposed Experimental Protocol for Visual Inspection:

-

Objective: To determine the physical state, color, and crystalline nature of the compound.

-

Methodology:

-

Place a small, representative sample of the compound on a clean, white porcelain tile or a microscope slide.

-

Observe the sample under good lighting, noting its physical state (e.g., crystalline solid, amorphous powder, oil).

-

Record the color of the sample.

-

If the sample is a solid, examine it under a microscope to determine its crystalline nature and describe the crystal habit if possible.

-

-

Rationale: This simple, non-destructive method provides initial qualitative information about the compound's purity and nature.

Melting Point

The melting point is a critical indicator of a crystalline solid's purity. For the hydrochloride salt of an amine, the melting point can also be influenced by the presence of any free base or impurities.

Proposed Experimental Protocol for Melting Point Determination:

-

Objective: To determine the melting point range of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride.

-

Instrumentation: A calibrated digital melting point apparatus.

-

Methodology:

-

Finely powder a small amount of the dry sample.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the sample at a rapid rate (e.g., 10-20 °C/min) to get an approximate melting point.

-

Allow the apparatus to cool.

-

Prepare a new sample and heat it rapidly to about 15-20 °C below the approximate melting point.

-

Then, reduce the heating rate to 1-2 °C/min.[5]

-

Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point). The melting point is reported as this range.

-

-

Trustworthiness: The use of a slow heating rate near the melting point ensures thermal equilibrium between the sample and the thermometer, providing an accurate melting range.[6] Calibration of the apparatus with certified standards is crucial for data integrity.

Solubility

Solubility is a key physicochemical property that influences a drug's absorption, distribution, and formulation. The presence of both a basic amino group and a relatively nonpolar benzyl and isoindolinone core suggests that the solubility of this compound will be pH-dependent.

Proposed Experimental Protocol for Qualitative and Quantitative Solubility Determination:

-

Objective: To determine the solubility of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one in various solvents.

-

Methodology (Qualitative):

-

Add approximately 1 mg of the compound to 1 mL of various solvents (e.g., water, phosphate-buffered saline (PBS) at pH 7.4, 0.1 M HCl, 0.1 M NaOH, ethanol, methanol, dichloromethane, acetone) in separate vials.

-

Vortex the vials for 1-2 minutes and visually inspect for dissolution.

-

Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble based on visual observation.

-

-

Methodology (Quantitative - Shake-Flask Method):

-

Prepare saturated solutions by adding an excess of the compound to a known volume of the desired solvent in a sealed flask.

-

Agitate the flasks at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

-

Rationale: The shake-flask method is the gold standard for determining equilibrium solubility. The use of various solvents and pH conditions provides a comprehensive solubility profile essential for formulation development.

Acid Dissociation Constant (pKa)

The pKa value(s) of a molecule are crucial for predicting its ionization state at different pH values, which in turn affects its solubility, permeability, and interaction with biological targets. The primary amine in 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one is expected to be the main ionizable group.

Proposed Experimental Protocol for pKa Determination (Potentiometric Titration):

-

Objective: To determine the pKa of the aminomethyl group.

-

Instrumentation: A calibrated pH meter with a suitable electrode and an automated titrator.

-

Methodology:

-

Accurately weigh a known amount of the compound and dissolve it in a known volume of deionized water or a suitable co-solvent if the aqueous solubility is low.

-

Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) while continuously monitoring the pH.

-

Record the volume of titrant added and the corresponding pH values.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

-

Alternatively, use specialized software to calculate the pKa from the titration curve.

-

-

Expertise & Experience: Potentiometric titration is a direct and reliable method for pKa determination. The choice of co-solvent, if needed, should be made carefully to minimize its effect on the pKa value.

Spectroscopic and Chromatographic Characterization

Spectroscopic and chromatographic methods are essential for the structural elucidation and purity assessment of a compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of a compound and for its quantification.

Proposed HPLC Method:

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7][8]

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a good starting point. The specific gradient will need to be optimized.[7][8]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the compound, which can be initially determined by a UV-Vis scan.

-

Injection Volume: 10-20 µL.

-

Column Temperature: Ambient or controlled at 25°C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules.

Expected ¹H NMR Spectral Features:

-

Aromatic protons: Signals in the range of 7-8 ppm corresponding to the protons on the isoindolinone core and the benzyl group.[9][10]

-

Benzyl methylene protons: A singlet or a pair of doublets (if diastereotopic) around 4-5 ppm.[9]

-

Aminomethyl protons: Signals for the CH₂ and NH₂ groups.

-

Isoindolinone ring protons: Signals for the CH proton at the 3-position.

Expected ¹³C NMR Spectral Features:

-

Carbonyl carbon: A signal around 170 ppm.[9]

-

Aromatic carbons: Multiple signals in the aromatic region (120-150 ppm).[9]

-

Aliphatic carbons: Signals for the benzyl methylene, aminomethyl, and isoindolinone ring carbons.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule.

Expected Characteristic IR Absorptions:

-

N-H stretch (amine): A broad peak or two sharp peaks in the range of 3300-3500 cm⁻¹.

-

C=O stretch (lactam): A strong absorption band around 1680-1700 cm⁻¹.[11][12]

-

C-N stretch: Absorptions in the fingerprint region.

-

Aromatic C-H stretch: Above 3000 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

Expected Mass Spectrum:

-

Molecular Ion Peak (M+H)⁺: For the hydrochloride salt, the mass spectrum will show a peak corresponding to the protonated free base.[9]

-

Fragmentation Pattern: Fragmentation may occur at the benzylic position and around the aminomethyl group.

Data Summary

| Property | Expected/Known Value | Proposed Determination Method(s) |

| IUPAC Name | 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one | - |

| CAS Number (HCl salt) | 2044713-29-1[3] | - |

| Molecular Formula (HCl salt) | C₁₆H₁₇ClN₂O[3] | Elemental Analysis |

| Molecular Weight (HCl salt) | 288.77 g/mol [3] | Mass Spectrometry |

| Physical State | Expected to be a solid | Visual Inspection |

| Melting Point | Not available | Digital Melting Point Apparatus |

| Solubility | Not available | Shake-Flask Method with HPLC quantification |

| pKa | Not available | Potentiometric Titration |

Experimental Workflows

Workflow for Physicochemical Characterization

Sources

- 1. jetir.org [jetir.org]

- 2. researchgate.net [researchgate.net]

- 3. Sapphire Bioscience [sapphirebioscience.com]

- 4. CAS 480-91-1: Isoindolinone | CymitQuimica [cymitquimica.com]

- 5. thinksrs.com [thinksrs.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. cetjournal.it [cetjournal.it]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Introduction: The Isoindolinone Scaffold - A Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Core Mechanisms of Action of Isoindolinone Derivatives

The isoindolinone core is a bicyclic heterocyclic scaffold that has garnered significant attention in the field of medicinal chemistry. Its structural rigidity and synthetic tractability have established it as a "privileged structure," forming the basis for numerous biologically active molecules.[1][2] This framework is present in several commercially available drugs, demonstrating its therapeutic relevance across a spectrum of diseases, including cancer, inflammatory conditions, and neurological disorders.[1]

While the specific mechanism of action for 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one is not extensively detailed in publicly available literature, the broader class of isoindolinone derivatives exhibits a remarkable diversity of pharmacological activities. This guide will provide an in-depth exploration of the primary mechanisms of action associated with the isoindolinone scaffold, offering insights for researchers, scientists, and drug development professionals engaged in the exploration of this versatile chemical entity.

Established Mechanisms of Action of Isoindolinone Derivatives

The therapeutic potential of isoindolinone derivatives stems from their ability to interact with a variety of biological targets. The following sections delineate the most well-characterized mechanisms of action for this class of compounds.

Histone Deacetylase (HDAC) Inhibition

A prominent and extensively studied mechanism of action for several isoindolinone derivatives is the inhibition of histone deacetylases (HDACs).[3][4] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones. This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors and thereby repressing gene transcription.

In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. Isoindolinone-based HDAC inhibitors can reverse this effect, leading to the re-expression of these critical genes, which in turn can induce cell cycle arrest, differentiation, and apoptosis in cancer cells.[3]

Several novel isoindolinone derivatives have been synthesized and shown to be potent HDAC inhibitors, with some exhibiting nanomolar IC50 values against specific HDAC isoforms like HDAC1.[3] Furthermore, some isoindolinone-based compounds have demonstrated dual inhibitory activity against both HDACs and other cancer-related targets, such as Heat Shock Protein 90 (HSP90), presenting a multi-pronged approach to cancer therapy.[5]

Anticancer Activity

Beyond HDAC inhibition, isoindolinone derivatives have demonstrated broad anticancer activity through various other mechanisms.[6][7] These compounds have shown cytotoxic effects against a range of cancer cell lines, including lung, breast, and oral carcinoma.[6][7] The anticancer efficacy is often dependent on the specific substitutions on the isoindolinone core.[6]

Some isoindolinone derivatives also exhibit anti-angiogenic properties. Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. By inhibiting this process, these compounds can effectively starve tumors of essential nutrients and oxygen.

Metabotropic Glutamate Receptor 1 (mGluR1) Antagonism

A distinct class of isoindolinone derivatives has been identified as potent and selective antagonists of the metabotropic glutamate receptor 1 (mGluR1).[8] mGluRs are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability in the central nervous system.[9][10] Dysregulation of glutamate signaling through mGluRs has been implicated in various neurological and psychiatric disorders.[9]

mGluR1 antagonists from the isoindolinone class have shown potential in preclinical models for the treatment of psychotic disorders.[8] These compounds act as negative allosteric modulators (NAMs), binding to a site on the receptor distinct from the glutamate binding site and inhibiting its function.[10][11] This mechanism offers a more nuanced approach to modulating glutamate signaling compared to direct glutamate receptor blockers, potentially leading to a better side-effect profile. While promising, the development of mGluR1 antagonists has faced challenges due to a narrow therapeutic window.[9]

Other Bioactivities

The versatility of the isoindolinone scaffold is further highlighted by its engagement with other biological targets:

-

Carbonic Anhydrase Inhibition: Certain novel isoindolinone derivatives have demonstrated potent inhibition of human carbonic anhydrase (hCA) I and II isozymes, with some compounds showing greater efficacy than the standard inhibitor acetazolamide.[12][13] This suggests their potential application in conditions where carbonic anhydrase activity is dysregulated.

-

Cholinesterase Inhibition: In the context of Alzheimer's disease, some isoindoline-1,3-dione derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.[14]

Quantitative Data on Isoindolinone Derivatives

The following table summarizes the biological activities of representative isoindolinone derivatives from the literature.

| Compound Class | Target | Biological Activity | IC50/Ki Values | Reference |

| Isoindolinone Derivatives | HDAC1 | Histone Deacetylase Inhibition | 57.9 nM - 65.6 nM (IC50) | [3] |

| Isoindolinone-hydroxamic acids | HDAC | Histone Deacetylase Inhibition | Potent activity | [4] |

| Isoindolinone Derivatives | hCA I & II | Carbonic Anhydrase Inhibition | 9.32 nM - 16.09 nM (Ki) | [12][13] |

| Ferrocene-substituted Isoindolinone | A549 & MCF-7 cells | Anticancer | 1.0 µM & 1.5 µM (IC50) | [7] |

| N-isopropyl isoindolinone | mGluR1 | mGluR1 Antagonism | Antipsychotic-like effect at 1mg/kg | [8] |

| Isoindoline-1,3-dione Derivatives | HeLa, C6, A549 cells | Anticancer | Varied cytotoxicity | [6] |

| 2-aroylisoindoline hydroxamic acids | HDAC6 & HSP90a | Dual Inhibition | 4.3 nM & 46.8 nM (IC50) | [5] |

Experimental Protocols for Elucidating Mechanism of Action

Investigating the mechanism of action of a novel isoindolinone derivative requires a systematic approach employing a battery of biochemical and cell-based assays.

Detailed Protocol: Fluorometric Histone Deacetylase (HDAC) Inhibition Assay

This protocol is adapted from established methods for measuring HDAC activity and its inhibition.[15][16][17]

Principle: This assay utilizes a fluorogenic HDAC substrate, which upon deacetylation by an HDAC enzyme, can be cleaved by a developer (trypsin) to release a fluorescent molecule. The intensity of the fluorescence is directly proportional to the HDAC activity. An inhibitor will reduce the deacetylation of the substrate, resulting in a lower fluorescence signal.

Materials:

-

96-well black microplate

-

Recombinant human HDAC enzyme or nuclear extract

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

-

Assay Buffer (e.g., HEPES-based buffer)

-

Test isoindolinone compound and known HDAC inhibitor (e.g., Trichostatin A) as a positive control

-

Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the HDAC reaction)

-

Fluorescence plate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test isoindolinone compound in the assay buffer.

-

Enzyme Preparation: Dilute the HDAC enzyme stock to the desired working concentration in cold assay buffer.

-

Assay Plate Setup:

-

Add assay buffer, the test compound at various concentrations, and control solutions (no enzyme, no inhibitor, positive control inhibitor) to the appropriate wells of the 96-well plate.

-

Add the diluted HDAC enzyme to all wells except the "no enzyme" control.

-

Allow the plate to equilibrate to the assay temperature (e.g., 37°C) for 5-10 minutes.

-

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells. Mix thoroughly.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-90 minutes).[16][18]

-

Reaction Termination and Development: Stop the reaction and initiate fluorescence development by adding the developer solution to all wells. The Trichostatin A in the developer solution will inhibit further HDAC activity.

-

Fluorescence Measurement: Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.[16] Read the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.

-

Data Analysis: Subtract the background fluorescence (from "no enzyme" control wells). Calculate the percentage of inhibition for each concentration of the test compound relative to the "no inhibitor" control. Plot the percent inhibition against the compound concentration and determine the IC50 value using non-linear regression analysis.

Overview of a Cell Proliferation (MTT) Assay

To assess the cytotoxic or cytostatic effects of an isoindolinone derivative on cancer cells, the MTT assay is a widely used colorimetric method.[19][20][21][22]

Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability.[20][22] Viable cells contain mitochondrial dehydrogenases that can reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[20][21] The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.[20]

Brief Workflow:

-

Seed cancer cells in a 96-well plate and allow them to adhere overnight.[21]

-

Treat the cells with various concentrations of the isoindolinone compound for a specified duration (e.g., 24, 48, or 72 hours).[21]

-

Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.[21]

-

Solubilize the formazan crystals by adding a detergent solution (e.g., DMSO or isopropanol).[19][21]

-

Measure the absorbance of the solution using a microplate reader (typically at 570 nm).[20]

-

Calculate the percentage of cell viability for each compound concentration relative to the untreated control cells to determine the GI50 or IC50 value.

Conclusion

The isoindolinone scaffold represents a highly versatile and privileged structure in modern drug discovery. While the precise molecular target of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one remains to be fully elucidated, the broader class of isoindolinone derivatives has been shown to modulate a diverse array of biological targets, including histone deacetylases, metabotropic glutamate receptors, and carbonic anhydrases. This chemical class continues to yield promising lead compounds for the treatment of cancer, neurological disorders, and other diseases. The experimental frameworks detailed in this guide provide a robust starting point for the investigation and characterization of novel isoindolinone derivatives, paving the way for the development of next-generation therapeutics.

References

-

- PubMed

-

- PubMed

-

- PubMed

-

- Ingenta Connect

-

- PubMed

-

- PMC

-

- PMC - NIH

-

- JoVE

-

- ResearchGate

-

- PubMed

-

- Bio-protocol

-

- Abcam

-

- Benchchem

-

- PubMed

-

- Promega

-

- Springer Nature Experiments

-

- Cell Biolabs

-

- Merck Millipore

-

- EpigenTek

-

- MDPI

-

- PMC

-

- ACS Publications

-

- ACS Publications

-

- PubMed

-

- ASPET Journals

-

- PMC

-

- Patsnap Synapse

-

- PMC

Sources

- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]

- 2. oist.repo.nii.ac.jp [oist.repo.nii.ac.jp]

- 3. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and evaluation of isoindolinone-hydroxamic acid derivatives as histone deacetylase (HDAC) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Isoindoline scaffold-based dual inhibitors of HDAC6 and HSP90 suppressing the growth of lung cancer in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. eurekaselect.com [eurekaselect.com]

- 7. researchgate.net [researchgate.net]

- 8. Discovery and biological profile of isoindolinone derivatives as novel metabotropic glutamate receptor 1 antagonists: a potential treatment for psychotic disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What mGluRs antagonists are in clinical trials currently? [synapse.patsnap.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 14. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. bio-protocol.org [bio-protocol.org]

- 17. merckmillipore.com [merckmillipore.com]

- 18. epigentek.com [epigentek.com]

- 19. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 20. MTT assay protocol | Abcam [abcam.com]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

A Comprehensive Technical Guide to the Biological Activities of Isoindolinone Derivatives

Abstract

The isoindolinone scaffold has emerged as a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its synthetic accessibility and versatile chemical nature allow for extensive structural modifications, leading to a wide array of pharmacological activities. This guide provides an in-depth technical exploration of the significant biological activities of isoindolinone derivatives, with a primary focus on their anticancer, anti-inflammatory, and neuroprotective properties. We will delve into the molecular mechanisms of action, present detailed experimental protocols for their evaluation, and summarize key structure-activity relationship data. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this important class of heterocyclic compounds.

Chapter 1: The Isoindolinone Scaffold: A Privileged Structure in Medicinal Chemistry

The isoindolinone core is a bicyclic heterocyclic system where a benzene ring is fused to a five-membered pyrrolidine ring containing a ketone at position 1.[2][3] This structural motif is present in a variety of natural products and has become a cornerstone for the development of synthetic compounds with significant therapeutic potential.[1][4] The true value of the isoindolinone scaffold lies in its ability to be readily functionalized at multiple positions, allowing for the fine-tuning of its steric and electronic properties to achieve optimal binding with diverse biological targets.

Prominent examples of clinically successful drugs containing this core include Lenalidomide and Pomalidomide, which have revolutionized the treatment of multiple myeloma.[2][5] These drugs highlight the profound impact that isoindolinone derivatives have had on modern medicine. Their success has spurred further investigation into this scaffold, leading to the discovery of compounds with activities spanning from kinase inhibition to neuroprotection.[1][6]

Chapter 2: Anticancer Activity: Mechanisms and Therapeutic Applications

The most extensively studied and clinically significant biological activity of isoindolinone derivatives is their anticancer effect. These compounds exert their antineoplastic properties through a variety of mechanisms, the most notable of which is the modulation of the ubiquitin-proteasome system.

Immunomodulatory Imide Drugs (IMiDs): A Paradigm Shift in Cancer Therapy

The class of drugs known as Immunomodulatory Imide Drugs (IMiDs), which includes Thalidomide, Lenalidomide, and Pomalidomide, are all derivatives of the isoindolinone or the closely related phthalimide structure.[2][7] They are highly effective in treating hematological malignancies, particularly multiple myeloma.[8][9]

2.1.1. Mechanism of Action: Cereblon (CRBN) E3 Ubiquitin Ligase Modulation

The primary mechanism of action for IMiDs is their ability to act as "molecular glues" that modulate the substrate specificity of the Cereblon (CRBN) E3 ubiquitin ligase complex (CRL4-CRBN).[10][11][12]

-

Binding: The isoindolinone moiety of the IMiD binds to a specific pocket in the CRBN protein.[10][12]

-

Neosubstrate Recruitment: This binding event creates a new protein-protein interaction surface on the CRBN complex. This new surface recruits proteins that are not normally targeted by this E3 ligase, known as "neosubstrates."[11][12]

-

Ubiquitination and Degradation: In multiple myeloma, the key neosubstrates recruited are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3).[7][10][] The CRL4-CRBN complex then tags IKZF1 and IKZF3 with ubiquitin chains, marking them for degradation by the proteasome.

-

Downstream Effects: The degradation of IKZF1 and IKZF3 leads to the downregulation of critical myeloma survival factors, including Interferon Regulatory Factor 4 (IRF4) and c-Myc, ultimately inducing apoptosis (programmed cell death) in the cancer cells.[7][14]

Inhibition of Other Cancer-Related Pathways

Beyond CRBN modulation, isoindolinone derivatives have been designed to inhibit a range of other targets crucial for cancer cell proliferation and survival.

| Target Pathway | Example Target | Mechanism of Action | Reference(s) |

| Kinase Signaling | PI3Kγ | Inhibition of the PI3K/AKT/mTOR pathway, which is frequently upregulated in cancer, suppressing cell growth and proliferation. | [15][16] |

| S6K1 | As a downstream target of mTOR, S6K1 inhibition blocks protein synthesis and cell growth. | [17] | |

| CDK7 | Inhibition of Cyclin-Dependent Kinase 7 disrupts both the cell cycle and transcription, leading to an anticancer effect. | [6] | |

| Epigenetics | HDAC1-3 | Histone Deacetylase (HDAC) inhibition alters gene expression, leading to cell cycle arrest and apoptosis in cancer cells. | [18] |

| Developmental Pathways | Hedgehog (Hh) | Inhibition of the Hedgehog signaling pathway, which is abnormally activated in many cancers, blocks cell proliferation and differentiation. | [19] |

| Enzyme Inhibition | Carbonic Anhydrase | Inhibition of carbonic anhydrase I and II, which are involved in pH regulation and tumorigenesis. | [20] |

Experimental Protocols for Assessing Anticancer Activity

2.3.1. In Vitro Antiproliferative Assay (MTT Assay)

This protocol determines the concentration of a compound required to inhibit the growth of cancer cells by 50% (IC50).

-

Causality: The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells. A reduction in formazan indicates cytotoxic or cytostatic activity of the test compound.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MM.1S for multiple myeloma, HepG2 for liver cancer) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[4]

-

Compound Treatment: Prepare serial dilutions of the isoindolinone derivative in culture medium. Add the diluted compounds to the wells, ensuring a final volume of 100 µL per well. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

2.3.2. Western Blot Analysis for Protein Degradation (e.g., IKZF1/3)

This protocol validates the mechanism of action for IMiD-like compounds by directly observing the degradation of target proteins.

-

Causality: Western blotting uses antibodies to detect specific proteins in a cell lysate separated by size. A decrease or absence of the protein band corresponding to IKZF1 or IKZF3 after treatment with an isoindolinone derivative provides direct evidence of drug-induced protein degradation.

Step-by-Step Methodology:

-

Cell Treatment: Culture multiple myeloma cells (e.g., MM.1S) and treat them with the test compound at a specific concentration (e.g., 1 µM) for a set time (e.g., 4-24 hours). Include a vehicle control.

-

Cell Lysis: Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE: Denature protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Incubate the membrane with a primary antibody specific for the target protein (e.g., anti-IKZF1) and a loading control (e.g., anti-β-actin or anti-GAPDH).

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. The loading control ensures that any observed decrease in the target protein is due to the drug's effect and not to loading errors.

Chapter 3: Anti-inflammatory Activity

Several isoindolinone derivatives exhibit potent anti-inflammatory properties, primarily through the modulation of inflammatory cytokine production.[4][5][21] This activity is particularly relevant for the parent compound, Thalidomide, which was found to inhibit Tumor Necrosis Factor-alpha (TNF-α).[22][23]

Mechanism of Action: Cytokine Modulation

The primary anti-inflammatory mechanism involves the inhibition of TNF-α, a key pro-inflammatory cytokine.[24] While the exact mechanism can vary, for thalidomide and its analogs, it is believed to involve enhanced degradation of TNF-α mRNA, leading to reduced protein synthesis.[22] This action helps to dampen the inflammatory cascade that contributes to various disease states. Other anti-inflammatory effects include the reduction of interleukins like IL-6 and the modulation of immune cell activity.[8]

Experimental Protocols for Assessing Anti-inflammatory Activity

3.2.1. In Vitro Inhibition of Protein Denaturation Assay

This assay serves as a preliminary screen for anti-inflammatory activity.

-

Causality: Inflammation can cause protein denaturation. The ability of a compound to prevent heat-induced denaturation of a protein like bovine serum albumin (BSA) is correlated with its anti-inflammatory activity.[25][26] This is because many NSAIDs show a dose-dependent ability to inhibit thermally-induced protein denaturation.[25]

Step-by-Step Methodology:

-

Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test compound at various concentrations (e.g., 10-500 µg/mL) and 0.5 mL of 1% aqueous solution of BSA.

-

pH Adjustment: Adjust the pH of the reaction mixture to 6.3 using 1N HCl.

-

Incubation: Incubate the samples at 37°C for 20 minutes, followed by heating at 57°C for 3 minutes.

-

Cooling and Measurement: After cooling, add 2.5 mL of phosphate-buffered saline (PBS, pH 6.3) to each sample. Measure the turbidity (absorbance) at 660 nm using a spectrophotometer.

-

Controls: Use Diclofenac sodium as a positive control and a solution containing only BSA and PBS as the negative control.

-

Calculation: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = 100 * [1 - (Abs_sample / Abs_control)]

3.2.2. Lipopolysaccharide (LPS)-Induced TNF-α Production in PBMCs

This is a more specific cell-based assay to measure the inhibition of a key inflammatory cytokine.

-

Causality: Lipopolysaccharide (LPS), a component of bacterial cell walls, is a potent stimulator of immune cells like peripheral blood mononuclear cells (PBMCs), causing them to release TNF-α. This assay directly measures a compound's ability to block this specific inflammatory pathway.[23]

Step-by-Step Methodology:

-

PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.

-

Cell Plating: Resuspend the PBMCs in RPMI-1640 medium and plate them in a 96-well plate.

-

Pre-treatment: Add various concentrations of the isoindolinone derivative to the cells and incubate for 1-2 hours.

-

Stimulation: Stimulate the cells by adding LPS (e.g., 100 ng/mL) to all wells except the unstimulated control.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 atmosphere.

-

Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

-

Data Analysis: Determine the IC50 value for TNF-α inhibition by plotting the percentage of inhibition against the compound concentration.

Chapter 4: Neuroprotective and Other CNS Activities

Emerging research has identified neuroprotective effects as another significant biological activity of certain isoindolinone derivatives. These compounds can protect neuronal cells from damage caused by oxidative stress, a key factor in neurodegenerative diseases like Alzheimer's and Parkinson's.[27][28][29]

Mechanism of Action: NRF2 Pathway Activation and Other Targets

A primary neuroprotective mechanism involves the activation of the Nuclear factor erythroid 2-related factor 2 (NRF2) signaling pathway.[27][28][29]

-

NRF2 Activation: Under conditions of oxidative stress, isoindolinone derivatives can promote the nuclear translocation of NRF2.

-

Antioxidant Gene Expression: In the nucleus, NRF2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes.

-

Cellular Protection: This leads to the increased expression of phase II detoxifying and antioxidant enzymes (e.g., NQO-1, GSTK1), which neutralize reactive oxygen species (ROS) and protect the cell from oxidative damage.[27][28]

Other central nervous system (CNS) activities include the modulation of GABAA receptors, suggesting potential applications as antiepileptic agents, and the inhibition of acetylcholinesterase, which is a target in Alzheimer's disease therapy.[30][31]

Experimental Protocols for Assessing Neuroprotective Activity

4.2.1. In Vitro Oxidative Stress Model in SH-SY5Y Cells

This protocol assesses a compound's ability to protect neuronal-like cells from oxidative damage.

-

Causality: The SH-SY5Y neuroblastoma cell line is a well-established model for studying neurotoxicity and neuroprotection. Inducing oxidative stress with an agent like hydrogen peroxide (H2O2) mimics the cellular damage seen in neurodegenerative diseases. A compound's ability to preserve cell viability in this model indicates a neuroprotective effect.[27][28]

Step-by-Step Methodology:

-

Cell Culture: Culture SH-SY5Y cells in a 96-well plate and allow them to adhere.

-

Pre-treatment: Treat the cells with various concentrations of the isoindolinone derivative for 24 hours.

-

Induction of Oxidative Stress: Add a toxic concentration of H2O2 (e.g., 100-200 µM) to the wells (except for the untreated control) and incubate for another 24 hours.

-

Viability Assessment: Assess cell viability using the MTT assay as described in section 2.3.1.

-

ROS Measurement (Optional): To confirm the mechanism, intracellular ROS levels can be measured.

-

After treatment, load cells with a fluorescent probe like DCFH-DA.

-

Measure the fluorescence intensity using a fluorescence plate reader. A decrease in fluorescence in compound-treated cells compared to the H2O2-only control indicates ROS scavenging or prevention of ROS formation.[27]

-

-

Data Analysis: Calculate the percentage of cell viability relative to the control cells (not exposed to H2O2). An increase in viability in the presence of the compound compared to H2O2 alone demonstrates a neuroprotective effect.

Chapter 5: Conclusion and Future Perspectives

The isoindolinone scaffold is a remarkably versatile and pharmacologically significant structure. Its derivatives, most notably the IMiDs, have transformed the therapeutic landscape for hematological cancers by pioneering the concept of targeted protein degradation via E3 ligase modulation. The biological activities of this class are continually expanding, with promising research demonstrating their potential as kinase inhibitors, anti-inflammatory agents, and neuroprotective compounds.

Future research will likely focus on several key areas:

-

Selective CRBN Modulators: Designing new isoindolinone derivatives that can recruit novel neosubstrates to CRBN, thereby expanding the range of "undruggable" proteins that can be targeted for degradation.[11]

-

Targeted Kinase Inhibitors: Further optimizing the scaffold to create highly selective and potent inhibitors for specific kinases implicated in cancer and other diseases.

-

CNS-Penetrant Compounds: Developing derivatives with improved blood-brain barrier permeability to better target neuroinflammatory and neurodegenerative disorders.

The continued exploration of the chemical space around the isoindolinone core, coupled with a deeper understanding of its interactions with biological targets, promises to yield a new generation of innovative therapeutics for a wide range of human diseases.

References

-

Krönke, J., & Ebert, B. L. (2016). The novel mechanism of lenalidomide activity. Blood, 127(22), 2691–2694. [Link]

-

Wikipedia. (n.d.). Lenalidomide. [Link]

-

Reddy, N., & Hernandez-Ilizaliturri, F. J. (2015). Mechanisms of Action of Lenalidomide in B-Cell Non-Hodgkin Lymphoma. Seminars in Hematology, 52(3), 169–176. [Link]

-

Lee, K., et al. (2017). Design, synthesis, and biological evaluation of structurally modified isoindolinone and quinazolinone derivatives as hedgehog pathway inhibitors. Bioorganic & Medicinal Chemistry, 25(1), 180-193. [Link]

-

Wang, M., et al. (2021). Lenalidomide use in multiple myeloma (Review). Oncology Letters, 22(5), 1-8. [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Lenalidomide? [Link]

-

Offidani, M., et al. (2014). Pomalidomide for the treatment of relapsed–refractory multiple myeloma: a review of biological and clinical data. Expert Opinion on Pharmacotherapy, 15(8), 1157-1168. [Link]

-

Dimopoulos, M. A., et al. (2014). Pomalidomide: a novel drug to treat relapsed and refractory multiple myeloma. Leukemia & Lymphoma, 55(4), 773-780. [Link]

-

Al-Hadhoudi, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Journal of Taibah University Medical Sciences, 19(1), 108-118. [Link]

-

Rahman, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Asian Journal of Research in Botany, 15(2), 37-52. [Link]

-

Myeloma Patients Europe. (n.d.). Pomalidomide (Imnovid). [Link]

-

Wang, Y., et al. (2019). Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors. European Journal of Medicinal Chemistry, 172, 24-38. [Link]

-

Zhang, L., et al. (2017). Design, synthesis and biological evaluation of the novel isoindolinone derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 226-231. [Link]

-

Al-Hadhoudi, A., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Toxicology Reports, 11, 1-11. [Link]

-

Lu, C., et al. (2021). Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. Journal of Medicinal Chemistry, 64(23), 17238–17255. [Link]

-

Mehta, A., et al. (2024). Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools. Journal of Biomolecular Structure and Dynamics, 1-15. [Link]

-

Muller, G. W. (2022). Development of Analogs of Thalidomide. Encyclopedia.pub. [Link]

-

Rahman, H., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. ResearchGate. [Link]

-

Ito, S., et al. (2009). Discovery and biological profile of isoindolinone derivatives as novel metabotropic glutamate receptor 1 antagonists: a potential treatment for psychotic disorders. Bioorganic & Medicinal Chemistry Letters, 19(18), 5310-5313. [Link]

-

Madaan, K., & Singh, R. (2025). Progress In the Chemistry and Pharmacology of Isoindolin‐1‐One Scaffolds. ChemMedChem. [Link]

-

Chen, Y., et al. (2022). Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. International Journal of Molecular Sciences, 23(21), 13327. [Link]

-

Wikipedia. (n.d.). Cereblon E3 ligase modulator. [Link]

-

Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]

-

Yilmaz, B., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity. [Link]

-

Jha, M., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 30(2), 481. [Link]

-

Filimonov, S. I., et al. (2021). Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. Molbank, 2021(4), M1303. [Link]

-

Jha, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Jayawardana, S. A. S., et al. (2024). In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species. BioResources, 19(2). [Link]

-

Chamberlain, P. P., & Hamann, L. G. (2020). New Activities of CELMoDs, Cereblon E3 Ligase-modulating Drugs. Royal Society of Chemistry. [Link]

-

Gunathilake, K. D. P. P., et al. (2018). In Vitro Anti-Inflammatory Properties of Selected Green Leafy Vegetables. Medicines, 5(4), 107. [Link]

-

Scott, J. S., et al. (2018). Synthesis of a 6-Aza-Isoindolinone-Based Inhibitor of Phosphoinositide 3-Kinase γ via Ruthenium-Catalyzed [2 + 2 + 2] Cyclotrimerization. ACS Medicinal Chemistry Letters, 9(12), 1226–1231. [Link]

-

Ingale, Y. N., & Ugale, R. B. (2018). SYNTHESIS AND BIOLOGICAL EVALUATION OF ISOINDOLINE-1, 3- DIONE DERIVATIVES. International Journal of Pharmaceutics and Drug Analysis, 6(11), 743-747. [Link]

-

Callaway, J., et al. (2021). Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to function as potential breast cancer therapeutics. XULA Digital Commons. [Link]

-

Al-Hadhoudi, A., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. [Link]

-

Muller, G. W., et al. (1998). Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production. Bioorganic & Medicinal Chemistry Letters, 8(19), 2669-2674. [Link]

-

Wang, Y., et al. (2025). Discovery of Novel Isoindolin-1-one Derivatives as GABAA Receptors Positive Allosteric Modulators with Antiepileptic Efficacy. Journal of Medicinal Chemistry. [Link]

-

Wiatrak, B., et al. (2021). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules, 26(11), 3242. [Link]

-

Jha, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]

-

Al-Hadhoudi, A., et al. (2023). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. ResearchGate. [Link]

-

Marriott, J. B., et al. (2003). Thalidomide Metabolites and Analogues. 3. Synthesis and Antiangiogenic Activity of the Teratogenic and TNFα-Modulatory Thalidomide Analogue 2-(2,6-Dioxopiperidine-3-yl)phthalimidine. Journal of Medicinal Chemistry, 46(16), 3349–3360. [Link]

-

ResearchGate. (n.d.). Natural products and other medicinal drug candidates with isoindolinones nucleus. [Link]

-

El-Damasy, D. A., et al. (2020). Indolin-2-one derivatives as selective Aurora B kinase inhibitors targeting breast cancer. Bioorganic Chemistry, 103, 104169. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. preprints.org [preprints.org]

- 4. jocpr.com [jocpr.com]

- 5. preprints.org [preprints.org]

- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 7. Lenalidomide - Wikipedia [en.wikipedia.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 12. books.rsc.org [books.rsc.org]

- 14. ascopubs.org [ascopubs.org]

- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. "Development of isoindoline-1,3-dione derivatives as S6K1 inhibitors to" by Jumia Callaway, Breyanah Graham et al. [digitalcommons.xula.edu]

- 18. Design, synthesis and biological evaluation of novel isoindolinone derivatives as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Design, synthesis, and biological evaluation of structurally modified isoindolinone and quinazolinone derivatives as hedgehog pathway inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 21. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 22. encyclopedia.pub [encyclopedia.pub]

- 23. Amino-substituted thalidomide analogs: potent inhibitors of TNF-alpha production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Pomalidomide | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]

- 25. In vitro assessment on anti-inflammatory and anti-lipidemic properties of selected plant species :: BioResources [bioresources.cnr.ncsu.edu]

- 26. ijpda.org [ijpda.org]

- 27. tandfonline.com [tandfonline.com]

- 28. tandfonline.com [tandfonline.com]

- 29. New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. pubs.acs.org [pubs.acs.org]

- 31. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

An In-Depth Technical Guide to the Crystal Structure Analysis of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one

Abstract

The precise three-dimensional arrangement of atoms within a molecule is a cornerstone of modern drug discovery and materials science. This guide provides a comprehensive, in-depth walkthrough of the methodologies required to determine and analyze the crystal structure of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one. While a published structure for this specific compound is not publicly available, this document serves as a complete procedural roadmap, guiding researchers from initial sample preparation to the final interpretation of crystallographic data. We will explore the rationale behind key experimental decisions in synthesis, crystallization, and data analysis, grounding our protocols in established scientific principles to ensure a robust and reproducible workflow.

Introduction: The Significance of Structural Elucidation

The isoindolinone scaffold is a privileged structure in medicinal chemistry, appearing in a variety of compounds with potential therapeutic applications. The title compound, 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one, possesses key functional groups—a secondary amine, a lactam ring, and an aromatic benzyl group—that can engage in specific intermolecular interactions crucial for biological activity and material properties.

Determining the single-crystal X-ray structure of this molecule is paramount for several reasons:

-

Unambiguous Confirmation: It provides absolute confirmation of the molecular structure, including stereochemistry.

-

Conformational Insights: It reveals the preferred three-dimensional shape of the molecule, including the relative orientations of the benzyl and aminomethyl groups.

-

Supramolecular Understanding: It elucidates how molecules pack together in the solid state, governed by non-covalent interactions like hydrogen bonds and π-π stacking. This knowledge is critical for understanding solubility, stability, and polymorphism—key factors in drug development.

This guide is structured to provide both the "how" and the "why," empowering researchers to not only execute the necessary experiments but also to make informed decisions throughout the process.

Prerequisite: Synthesis and High-Purity Sample Preparation

The journey to a high-quality crystal structure begins with a high-purity chemical sample. Impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and a poor-quality diffraction pattern.

Sourcing and Verification

The target compound is commercially available, typically as a hydrochloride salt (CAS No. 2044713-29-1).[1][2] If synthesizing in-house, a standard route would involve the reaction of 2-formylbenzoic acid with benzylamine and a suitable source of ammonia or a protected aminomethyl group, followed by reduction.

Regardless of the source, the following verification steps are mandatory:

-

NMR Spectroscopy (¹H and ¹³C): To confirm the molecular backbone and proton environments.

-

Mass Spectrometry: To verify the molecular weight.

-

Purity Analysis (HPLC/UPLC): To ensure purity is >98%, as minor impurities can significantly hinder crystallization.

For crystallization, the free base form of the amine is often preferable to the hydrochloride salt, as it introduces more directional hydrogen bonding possibilities without the presence of a counter-ion. The free base can be obtained by treating the HCl salt with a mild base (e.g., NaHCO₃) followed by extraction and solvent removal.

The Crystallization Workflow: From Solution to Single Crystal

Growing diffraction-quality single crystals is often the most challenging step in the process.[3][4] It is an empirical science that requires screening a wide range of conditions. For a small organic molecule like our target, solution-based methods are the most effective.

The Rationale of Solvent Selection

The ideal crystallization solvent (or solvent system) is one in which the compound is sparingly soluble. The goal is to create a supersaturated solution from which the compound will slowly precipitate in an ordered, crystalline form rather than as an amorphous powder.

Screening Protocol:

-

Solubility Test: Test the solubility of ~5 mg of the compound in 0.5 mL of various solvents, covering a range of polarities (e.g., hexane, ethyl acetate, acetone, ethanol, water, dichloromethane).

-

Identify "Good" and "Poor" Solvents: A "good" solvent is one that dissolves the compound completely. A "poor" solvent (or "anti-solvent") is one in which the compound is largely insoluble.

-

Select Systems for Screening: Promising systems are those where the compound shows moderate solubility or requires gentle heating to dissolve.

Key Crystallization Techniques

Several methods should be employed in parallel to maximize the chances of success.

Protocol 1: Slow Evaporation

-

Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., ethanol or ethyl acetate).

-

Filter the solution through a syringe filter (0.22 µm) into a clean vial.

-

Cover the vial with a cap that has been pierced with a needle a few times to allow for slow solvent evaporation.

-

Store the vial in a vibration-free environment and observe over several days to weeks.

Protocol 2: Vapor Diffusion (Anti-Solvent) This technique is highly effective for producing high-quality crystals.[5]

-

Dissolve the compound in a small amount of a "good" solvent (e.g., dichloromethane).

-

Place this solution in a small, open inner vial.

-

Place the inner vial inside a larger, sealed outer vial that contains a "poor" solvent (the anti-solvent, e.g., hexane).[5]

-

Over time, the vapor of the anti-solvent will diffuse into the inner vial, slowly reducing the solubility of the compound and inducing crystallization.

Protocol 3: Liquid-Liquid Diffusion (Layering)

-

In a narrow test tube, add a solution of the compound in a dense, "good" solvent (e.g., dichloromethane).

-

Carefully layer a less dense, "poor" anti-solvent (e.g., hexane) on top, minimizing mixing at the interface.

-

Crystals will ideally form at the interface where the two solvents slowly mix.

Modern high-throughput methods like Encapsulated Nanodroplet Crystallization (ENaCt) can also be used to screen hundreds of conditions with only a few milligrams of material.[4]

Single-Crystal X-ray Diffraction (SC-XRD): Decoding the Structure

Once a suitable crystal (ideally 0.1-0.3 mm in size with sharp edges) is obtained, the SC-XRD experiment can be performed.[6] This non-destructive technique provides detailed information about the unit cell dimensions, bond lengths, and bond angles.[7]

The SC-XRD Experimental Workflow

The process follows a well-defined path from data collection to a refined structural model.

Caption: The workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Protocol

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or a loop using cryo-oil. It is then flash-cooled in a stream of cold nitrogen gas (~100 K) to minimize thermal motion and radiation damage.

-

Data Collection: The mounted crystal is placed on a diffractometer.[7] Monochromatic X-rays are directed at the crystal, which is rotated to expose all lattice planes.[7][8] The diffracted X-rays are recorded by a detector. The resulting pattern of spots contains information about the crystal's internal structure, governed by Bragg's Law.[7]

-

Data Reduction & Structure Solution: Software is used to integrate the thousands of measured reflections to determine their intensities and positions. The primary challenge, known as the "phase problem," is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map.

-

Structure Refinement: An atomic model is built into the electron density map. This model is then refined using a least-squares algorithm, which iteratively adjusts atomic positions, and thermal parameters to achieve the best fit between the observed diffraction data and the data calculated from the model.[9] The quality of the final model is assessed by metrics like the R-factor (R1) and goodness-of-fit (S).

Analysis of the Crystal Structure

With a refined model, the true chemical insights can be extracted. The final data is typically presented in a Crystallographic Information File (CIF).

Expected Crystallographic Data

The following table summarizes the kind of data that would be obtained from a successful analysis.

| Parameter | Expected Value / Information |

| Chemical Formula | C₁₆H₁₆N₂O |

| Formula Weight | 268.32 g/mol |

| Crystal System | To be determined (e.g., Monoclinic, Orthorhombic) |

| Space Group | To be determined (e.g., P2₁/c, P-1) |

| Unit Cell Dimensions (a, b, c, α, β, γ) | To be determined (e.g., a=11 Å, b=12 Å, c=21 Å) |

| Volume (V) | To be determined (ų) |

| Z (Molecules per unit cell) | To be determined (e.g., 4) |

| Final R indices [I>2σ(I)] | R1 < 0.05, wR2 < 0.15 |

| Goodness-of-fit on F² | ~1.0 |

Molecular Geometry and Conformation

The analysis would first confirm the expected bond lengths and angles within the isoindolinone core and the benzyl substituent. Of particular interest would be the torsion angles that define the molecule's conformation:

-

The orientation of the benzyl group relative to the plane of the isoindolinone ring system.

-

The conformation of the aminomethyl side chain.

These features are critical for understanding how the molecule might fit into a protein's active site.

Supramolecular Assembly and Intermolecular Interactions

The key to understanding the solid-state properties lies in analyzing how molecules interact with their neighbors. Based on the functional groups present, we can predict the following interactions:

-

Hydrogen Bonding: The primary amine (-NH₂) is a strong hydrogen bond donor, while the lactam carbonyl oxygen (C=O) is a strong acceptor. It is highly probable that these groups will form N-H···O hydrogen bonds, potentially linking molecules into chains or dimers.

-

π-π Stacking: The two aromatic rings (the fused benzene ring of the isoindolinone and the benzyl ring) could engage in π-π stacking interactions, further stabilizing the crystal packing.

Caption: Predicted intermolecular interactions for the title compound.

Understanding these interactions provides a rational basis for engineering crystal properties or predicting the behavior of the solid form.

Conclusion

The determination of the crystal structure of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one is a multi-step process that demands precision at every stage, from sample purification to final data interpretation. While challenging, the resulting structural model provides unparalleled insight into the molecule's conformation and solid-state behavior. This detailed understanding is an invaluable asset for rational drug design, polymorphism screening, and the development of new materials, ultimately accelerating the path from molecular concept to real-world application.

References

-

SPT Labtech. Chemical crystallization.

-

Metherall, J. P., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2544-2573.

-

Crystallization of Small Molecules. (n.d.). Course Material.

-

Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules.

-

Wang, W.-X., et al. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. ChemRxiv.

-

Carleton College. (2007). Single-crystal X-ray Diffraction. SERC.

-

Single Crystal X-ray Diffraction and Structure Analysis. (n.d.). University of Washington.

-

Rigaku. (n.d.). Introduction to single crystal X-ray analysis - I. What is X-ray crystallography?

-

Application Note SC-XRD 505 Single Crystal Diffraction. (n.d.). ResearchGate.

-

Powder X-ray Diffraction Protocol/SOP. (n.d.). University of Washington.

-

Biosynth. 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride.

-

Liu, J.-T., et al. (2012). 2-Benzyl-3-hydroxy-3-methyl-2,3-dihydro-1H-isoindol-1-one. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 8), o2495.

-

Thoreauchem. 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride-None.

-

NextSDS. 3-(aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one hydrochloride.

Sources

- 1. Sapphire Bioscience [sapphirebioscience.com]

- 2. nextsds.com [nextsds.com]

- 3. sptlabtech.com [sptlabtech.com]

- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]

- 5. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 6. researchgate.net [researchgate.net]

- 7. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 8. geo.umass.edu [geo.umass.edu]

- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Landscape of 2-Benzyl-Isoindolinone Compounds

Foreword: The Isoindolinone Core as a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a multitude of successful therapeutic agents. These are termed "privileged scaffolds" for their proven ability to interact with diverse biological targets. The isoindolinone core is a quintessential example of such a scaffold, found in a wide array of natural products and synthetic compounds with significant biological activities. Its rigid, bicyclic structure provides a stable platform for the precise spatial orientation of functional groups, enabling high-affinity interactions with enzymes and receptors. This guide focuses specifically on derivatives featuring a benzyl group at the N-2 position, a modification that frequently enhances lipophilicity and modulates target engagement, unlocking therapeutic potential across several critical disease areas. Our objective is to dissect the primary molecular targets of these compounds, grounding our analysis in mechanistic rationale and providing robust, validated experimental workflows for their investigation.

Part 1: Oncology - A Dominant Therapeutic Arena

The application of 2-benzyl-isoindolinone derivatives in oncology is the most extensively documented and promising field of study. These compounds have been shown to engage multiple, distinct targets crucial to cancer cell survival and proliferation.

Target Class: Poly (ADP-ribose) Polymerase (PARP)

The inhibition of PARP, a family of enzymes central to DNA damage repair, has emerged as a transformative strategy in oncology.

Mechanistic Rationale: PARP enzymes, particularly PARP-1, are critical for repairing single-strand DNA breaks (SSBs). When PARP is inhibited, these SSBs go unrepaired and accumulate, converting to more lethal double-strand breaks (DSBs) during DNA replication. In healthy cells, these DSBs are efficiently repaired by the Homologous Recombination (HR) pathway. However, many cancers, particularly those with mutations in BRCA1 or BRCA2 genes, have a deficient HR pathway. The simultaneous inhibition of PARP and a pre-existing HR deficiency creates a synthetic lethal scenario, where the cancer cell cannot repair its DNA and undergoes apoptosis, while normal cells remain largely unaffected.

The 2-benzyl-isoindolinone scaffold has proven to be an exceptional pharmacophore for PARP inhibition. Its structural architecture effectively mimics the nicotinamide moiety of NAD+, the natural substrate for PARP, allowing it to act as a potent competitive inhibitor at the enzyme's catalytic site. This has led to the development of highly specific and potent inhibitors, such as NMS-P515, which demonstrates stereospecific inhibition of PARP-1.

Experimental Workflow: Screening Cascade for PARP-1 Inhibitors

The validation of a potential PARP inhibitor requires a multi-step process, moving from a direct biochemical assessment of enzyme inhibition to a cellular context that confirms the desired synthetic lethal phenotype.

Caption: A validation pathway for novel tyrosine kinase inhibitors.

Protocol 2: Western Blot for Downstream Target Phosphorylation

This method provides direct evidence of target engagement within a cellular context by measuring the phosphorylation status of a kinase's known substrates.

-

Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., T47D breast cancer cells) to ~80% confluency. Treat cells with various concentrations of the 2-benzyl-isoindolinone compound for a specified time. Include a vehicle-only control.

-

Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation states.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.

-

SDS-PAGE and Transfer: Separate 20-30 µg of protein per lane on a polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane (e.g., with 5% BSA or non-fat milk) to prevent non-specific antibody binding.

-

Incubate with a primary antibody specific for the phosphorylated form of a downstream target (e.g., anti-phospho-Src).

-

Wash and incubate with an HRP-conjugated secondary antibody.

-

-

Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.

-

Stripping and Re-probing: Strip the membrane and re-probe with an antibody for the total protein (e.g., anti-total-Src) and a loading control (e.g., anti-β-actin) to validate the results. A dose-dependent decrease in the phosphorylated protein relative to the total protein confirms on-target activity.

Other Oncological Targets

The versatility of the scaffold extends to other cancer-relevant enzymes:

-

Carbonic Anhydrases (CAs): Certain isoindolinone derivatives are potent inhibitors of human carbonic anhydrase I and II, enzymes involved in regulating pH in the tumor microenvironment.

-

Thioredoxin Reductase (TrxR): N-benzyl substituted indolin-2-ones (a related scaffold) can inhibit TrxR, leading to increased oxidative stress and apoptosis in cancer cells.

Part 2: Neurodegenerative Disorders - A Multi-Target Approach

The complex pathology of diseases like Alzheimer's (AD) necessitates therapeutic strategies that can address multiple disease-driving mechanisms simultaneously. The 2-benzyl-isoindolinone scaffold is being explored for this very purpose.

Mechanistic Rationale: Alzheimer's disease is characterized by cholinergic neuron degeneration, the formation of extracellular β-amyloid (Aβ) plaques, and intracellular neurofibrillary tangles. A multi-target-directed ligand (MTDL) approach aims to engage several of these pathways. 2-benzyl-isoindolinone derivatives have been rationally designed to act as multifunctional agents by simultaneously inhibiting:

-

Cholinesterases (AChE & BuChE): To increase levels of the neurotransmitter acetylcholine, providing symptomatic relief.

-

β-Secretase (BACE-1): An enzyme that initiates the cleavage of amyloid precursor protein (APP) into the toxic Aβ peptide.

-

Aβ Aggregation: To prevent the formation of neurotoxic plaques.

Caption: Multi-target inhibition strategy for Alzheimer's Disease.

Protocol 3: Thioflavin T (ThT) Assay for Aβ Aggregation

This assay is a standard method to screen for compounds that inhibit the formation of amyloid fibrils.

-

Aβ Peptide Preparation: Reconstitute synthetic Aβ1-42 peptide in a suitable solvent (e.g., HFIP), lyophilize, and then re-suspend in an aggregation buffer (e.g., PBS, pH 7.4) to a final concentration of ~10 µM.

-

Compound Incubation: In a black, clear-bottom 96-well plate, mix the Aβ peptide solution with various concentrations of the test compound. Include a vehicle control (Aβ only) and a positive control inhibitor (e.g., EGCG).

-

Aggregation Conditions: Incubate the plate at 37°C with gentle agitation for 24-48 hours to allow for fibril formation.

-

ThT Addition: Add Thioflavin T solution to each well. ThT is a dye that exhibits enhanced fluorescence upon binding to the β-sheet structures of amyloid fibrils.

-

Fluorescence Reading: Measure the fluorescence intensity using a plate reader (excitation ~440 nm, emission ~485 nm).

-

Data Analysis: Calculate the percentage of aggregation inhibition for each compound concentration relative to the vehicle control. This allows for the determination of an IC50 value for anti-aggregation activity.

Conclusion and Future Perspectives

The 2-benzyl-isoindolinone scaffold represents a highly adaptable and therapeutically relevant chemical entity. Its demonstrated ability to potently inhibit key targets in oncology—most notably PARP and various tyrosine kinases—positions it as a cornerstone for the development of next-generation anticancer agents. Furthermore, its capacity for rational modification to create multi-target ligands for complex neurodegenerative disorders like Alzheimer's disease highlights its profound versatility.

Future research should focus on optimizing the scaffold for improved pharmacokinetic properties, enhanced selectivity across target families (e.g., PARP-1 vs. PARP-2), and the exploration of novel therapeutic areas such as inflammatory and infectious diseases, where related scaffolds have already shown promise. The continued application of robust, validated experimental workflows, as outlined in this guide, will be paramount to unlocking the full therapeutic potential of this remarkable class of compounds.

References

- Aliabadi A, Foroumadi A, Safavi M, Kabudanian Ardestani S. Synthesis, Molecular Docking and Cytotoxicity Evaluation of 2-(4-Substituted-Benzyl) Isoindoline-1, 3-

In Silico Modeling of 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one: A Privileged Scaffold for MDM2-p53 PPI Inhibition

Executive Summary & Structural Rationale

The compound 3-(Aminomethyl)-2-benzyl-2,3-dihydro-1H-isoindol-1-one represents a highly versatile, "privileged" pharmacophore in modern medicinal chemistry. While the isoindolin-1-one core has been explored across various targets—including PI3K α/γ kinases and urease enzymes[1][2]—its most prominent and therapeutically impactful application lies in the inhibition of the MDM2-p53 protein-protein interaction (PPI) [3][4].

In wild-type p53 cancers, the E3 ubiquitin ligase MDM2 binds to p53, neutralizing its transcriptional activity and targeting it for proteasomal degradation. Disrupting this PPI reactivates p53, inducing cell cycle arrest and apoptosis[3]. The isoindolin-1-one scaffold is uniquely suited for this due to its rigid geometry, which perfectly mimics the α -helical interface of p53 (specifically the Phe19, Trp23, and Leu26 triad)[5].